3-methyl-8-(4-methylpiperazin-1-yl)-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
3-methyl-8-(4-methylpiperazin-1-yl)-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H24N8O2S and its molecular weight is 416.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Compounds containing structural motifs similar to 3-methyl-8-(4-methylpiperazin-1-yl)-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione have been synthesized and evaluated for various biological activities. For instance, the synthesis and biological evaluation of substituted pyridines and purines containing 2,4-thiazolidinedione have shown potential in affecting triglyceride accumulation and demonstrating hypoglycemic and hypolipidemic activity in specific models (Kim et al., 2004).
Anticancer and Anticonvulsant Properties
Another area of research has focused on the synthesis of novel derivatives with potential anticancer or anticonvulsant properties. For example, studies on the anticonvulsant properties of certain piperazine derivatives reveal that structural modifications can significantly influence biological activity (Obniska et al., 2005). Additionally, the exploration of pyrimidine derivatives highlights the synthesis process and potential anticancer activities of these compounds (Hammam et al., 2001).
Analgesic and Anti-inflammatory Activity
Research into the analgesic and anti-inflammatory activities of novel compounds has also been a significant area. For instance, new derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl with carboxylic, ester, or amide moieties have shown significant analgesic activity in in vivo models, suggesting potential therapeutic applications (Zygmunt et al., 2015).
Mechanism of Action
Target of Action
The primary target of SMR000035212, also known as the Secretion Modification Region (SMR) peptide, is the molecular chaperone DnaK . DnaK plays a crucial role in the formation of biofilms, which are communities of microorganisms that can adhere to various surfaces .
Mode of Action
SMR000035212 interacts with DnaK, inhibiting its function . This interaction disrupts the ability of certain bacteria, such as Staphylococcus aureus, to form biofilms . Biofilms contribute to antibiotic resistance and tolerance, making them a significant challenge in treating bacterial infections .
Biochemical Pathways
The inhibition of DnaK by SMR000035212 affects the biofilm formation pathway . By preventing the formation of biofilms, SMR000035212 can enhance the susceptibility of bacteria to antimicrobial agents .
Result of Action
The action of SMR000035212 results in a significant reduction in biofilm formation . This can potentially improve the effectiveness of antibiotic treatments by reducing the bacteria’s resistance and tolerance to these drugs .
Properties
IUPAC Name |
3-methyl-8-(4-methylpiperazin-1-yl)-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8O2S/c1-12-4-5-19-16(20-12)29-11-10-26-13-14(24(3)18(28)22-15(13)27)21-17(26)25-8-6-23(2)7-9-25/h4-5H,6-11H2,1-3H3,(H,22,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIVVFYTWUVFME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCCN2C3=C(N=C2N4CCN(CC4)C)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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